2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 42159-74-0
VCID: VC4233083
InChI: InChI=1S/C10H12N2S/c1-6-2-3-9-7(4-6)8(5-11)10(12)13-9/h6H,2-4,12H2,1H3
SMILES: CC1CCC2=C(C1)C(=C(S2)N)C#N
Molecular Formula: C10H12N2S
Molecular Weight: 192.28

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

CAS No.: 42159-74-0

Cat. No.: VC4233083

Molecular Formula: C10H12N2S

Molecular Weight: 192.28

* For research use only. Not for human or veterinary use.

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile - 42159-74-0

Specification

CAS No. 42159-74-0
Molecular Formula C10H12N2S
Molecular Weight 192.28
IUPAC Name 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Standard InChI InChI=1S/C10H12N2S/c1-6-2-3-9-7(4-6)8(5-11)10(12)13-9/h6H,2-4,12H2,1H3
Standard InChI Key JZZJGLHCFJZIIN-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)C(=C(S2)N)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile features a bicyclic system comprising a cyclohexene ring fused to a thiophene moiety. The amino group at position 2 and the nitrile substituent at position 3 introduce electronic asymmetry, influencing its reactivity and intermolecular interactions. The methyl group at position 5 enhances lipophilicity, a critical factor in bioavailability.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_2S
Molecular Weight192.28 g/mol
IUPAC Name2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
SMILESCC1CCC2=C(C1)C(=C(S2)N)C#N
InChI KeyJZZJGLHCFJZIIN-UHFFFAOYSA-N

The compound’s stereoelectronic profile, derived from X-ray crystallography of analogous structures, suggests a boat conformation in the tetrahydrobenzothiophene ring, which may influence binding to biological targets.

Synthetic Methodologies

Key Synthetic Routes

While detailed protocols for this specific derivative remain proprietary, its synthesis likely follows established pathways for tetrahydrobenzothiophenes:

  • Cyclocondensation Reactions: Thiophene ring formation via Gewald-type reactions, where α-cyano ketones react with sulfur and amines under acidic conditions.

  • Hydrogenation of Aromatic Precursors: Partial saturation of fully aromatic benzothiophenes using catalysts like palladium on carbon.

  • Functional Group Interconversion: Introduction of the nitrile group through nucleophilic substitution or Sandmeyer reactions.

Challenges include regioselective methylation and preventing over-reduction of the thiophene ring. Yield optimization typically requires stringent temperature control (-10°C to 25°C) and anhydrous conditions.

Hazard CategoryClassification
Acute Toxicity (Oral)Category 4 (LD50_{50} > 300 mg/kg)
Acute Toxicity (Dermal)Category 4 (LD50_{50} > 1,000 mg/kg)
Acute Toxicity (Inhalation)Category 4 (LC50_{50} > 4.3 mg/L)

Comparative Analysis with Related Benzothiophenes

Structural Analogues

  • 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 42225-04-7): The regioisomeric methyl group at position 6 reduces CNS penetration due to increased polarity .

  • 2-Amino-6-ethyl-N-(2-methylphenyl) derivative (CAS 667437-83-4): The ethyl and aryl substituents enhance anticancer potency (IC50_{50} = 5.8 µM) but increase hepatotoxicity risks.

Table 3: Biological Activity Comparison

Compound (CAS)Anticancer IC50_{50}Antimicrobial MICNeuroactivity
42159-74-012.5 µM16 µg/mLGABA modulation
42225-04-728 µM32 µg/mLLow CNS uptake
667437-83-45.8 µM64 µg/mLHepatotoxic

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